molecular formula C6H9NO4 B13834564 (2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid

(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid

Cat. No.: B13834564
M. Wt: 159.14 g/mol
InChI Key: PJNXWDZCBVFCMD-WVZVXSGGSA-N
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Description

(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of science. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of starting materials such as piperidine derivatives, which undergo a series of chemical reactions including oxidation, reduction, and hydrolysis to yield the desired product. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Yarrowia lipolytica are used to produce the compound in large quantities. The fermentation process is followed by isolation and purification steps, which may include adsorption on activated carbon and elution with methanol .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.

Scientific Research Applications

(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. Its unique stereochemistry allows it to bind selectively to target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-Isocitric acid: A structural isomer with similar chemical properties but different biological roles.

    Picolinic acid: Another piperidine derivative with distinct applications in biochemistry.

    Nicotinic acid: Known for its role in metabolism and as a vitamin.

Uniqueness

(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid stands out due to its specific stereochemistry, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11)/t3-,5+/m0/s1

InChI Key

PJNXWDZCBVFCMD-WVZVXSGGSA-N

Isomeric SMILES

C1CC(=O)N[C@H]([C@H]1O)C(=O)O

Canonical SMILES

C1CC(=O)NC(C1O)C(=O)O

Origin of Product

United States

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